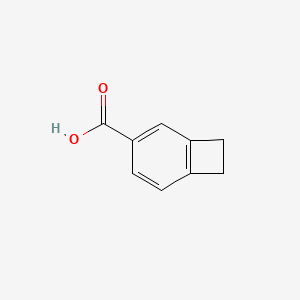

![molecular formula C9H8O2 B7810443 Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid](/img/structure/B7810443.png)

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOOVFMUCRDVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Foreword: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer unique pharmacological properties is relentless. The benzocyclobutene (BCB) scaffold, a strained bicyclic system, has emerged as a compelling structural motif, offering a unique combination of rigidity and reactivity.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid. While its isomer, the 7-carboxylic acid derivative, has garnered more attention, particularly as a key intermediate in the synthesis of the heart failure medication Ivabradine, the 3-carboxylic acid variant presents its own intriguing profile for researchers and drug development professionals.[3] This document aims to provide a comprehensive technical overview of its molecular structure, plausible synthetic routes, and the broader therapeutic relevance of the benzocyclobutene core.

Molecular Structure and Physicochemical Properties

This compound, also known as Cyclobutabenzene-4-carboxylic acid, possesses the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[4] The core of the molecule is the bicyclo[4.2.0]octa-1,3,5-triene system, which consists of a benzene ring fused to a cyclobutene ring. This fusion imparts significant ring strain, a defining characteristic that dictates its chemical reactivity.[5] The carboxylic acid moiety is positioned on the benzene ring portion of the scaffold.

A survey of available data indicates a scarcity of published, experimentally determined spectroscopic data (NMR, IR, MS) for this specific isomer. Much of the readily available spectral information pertains to the 7-carboxylic acid isomer.[6] However, based on its structure and data from chemical suppliers, we can compile the following table of key properties.

| Property | Value | Source |

| CAS Number | 875-94-5 | [4] |

| Molecular Formula | C₉H₈O₂ | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [4] |

| Storage | Room temperature, sealed in dry conditions | |

| Synonyms | Cyclobutabenzene-4-carboxylic acid | [4] |

Synthesis and Reactivity: Harnessing Strain for Molecular Construction

The inherent strain of the benzocyclobutene ring system is a double-edged sword: it provides a thermodynamic driving force for unique chemical transformations but also necessitates carefully controlled synthetic conditions to avoid unwanted side reactions.

Proposed Synthetic Pathway: Oxidation of the Aldehyde Precursor

A highly plausible and logical synthetic route to this compound is the oxidation of its corresponding aldehyde, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde.[7] The Jones oxidation, a robust and well-established method for converting aldehydes to carboxylic acids, stands out as a prime candidate for this transformation.[8][9]

The underlying principle of the Jones oxidation involves the use of chromic acid (H₂CrO₄), typically formed in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[9] The aldehyde first undergoes hydration to form a geminal diol, which then reacts with the chromic acid to form a chromate ester. A subsequent elimination step, often rate-determining, yields the carboxylic acid and a reduced chromium species.[5]

Caption: Proposed synthesis of the target molecule via Jones oxidation.

Experimental Protocol: A Representative Jones Oxidation

The following protocol is a generalized procedure for the Jones oxidation of an aromatic aldehyde and should be adapted and optimized for the specific substrate, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as chromium (VI) compounds are toxic.[10]

Step 1: Preparation of the Jones Reagent (2.5 M)

-

In a beaker equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 25.0 g (0.25 mol) of chromium trioxide (CrO₃) in 75 mL of deionized water.

-

Slowly and with vigorous stirring, add 25 mL of concentrated sulfuric acid (H₂SO₄). Caution: This addition is highly exothermic. The temperature must be maintained below 20 °C.[5]

-

Once the addition is complete, allow the orange-red solution to warm to room temperature.

Step 2: Oxidation Reaction

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (10 mmol) in acetone (50 mL).

-

Cool the solution in an ice-water bath to 0-5 °C.

-

Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. A color change from orange-red to a greenish precipitate will be observed.[5]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 3: Work-up and Purification

-

Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green solution persists.[10]

-

Remove the acetone under reduced pressure.

-

Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with 6M HCl until a precipitate forms.

-

Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Experimental workflow for the proposed Jones oxidation.

Key Reactivity: The Electrocyclic Ring-Opening

A cornerstone of benzocyclobutene chemistry is its propensity to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[11] This transformation, driven by the release of the four-membered ring's strain, provides a powerful tool for constructing complex polycyclic systems via subsequent pericyclic reactions, such as Diels-Alder cycloadditions. This reactivity makes benzocyclobutene derivatives, including the title compound, valuable synthons in organic synthesis.[2]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not documented, the benzocyclobutene (BCB) core is an increasingly recognized "privileged scaffold" in medicinal chemistry. Its rigid structure can lock pendant functional groups in specific spatial orientations, which is advantageous for optimizing interactions with biological targets.

Case Study 1: Ivabradine - A Cardiovascular Drug The heart failure drug Ivabradine prominently features a dimethoxy-substituted bicyclo[4.2.0]octa-1,3,5-triene moiety, derived from the 7-carboxylic acid isomer.[3] The BCB scaffold serves as a rigid, lipophilic core that correctly positions the pharmacophoric elements for binding to the If ion channel in the sinoatrial node.

Case Study 2: Novel General Anesthetics Recent research has identified a series of novel benzocyclobutene derivatives as potent general anesthetics.[1] In these compounds, the BCB core acts as a rigid surrogate for more flexible benzylic structures, leading to molecules with improved therapeutic windows compared to earlier leads. This work underscores the potential of the BCB scaffold to impart favorable pharmacokinetic and pharmacodynamic properties.[1]

The Role of the Carboxylic Acid Group The carboxylic acid functional group is a crucial component in over 450 marketed drugs.[12] It can act as a key pharmacophoric element by engaging in hydrogen bonding or ionic interactions with receptor sites. Furthermore, its ionizable nature significantly influences a molecule's solubility, absorption, and distribution properties.[12][13] The introduction of a carboxylic acid onto the BCB scaffold, as in the title compound, therefore represents a strategic design choice for creating new drug candidates that combine the unique conformational constraints of the BCB core with the well-understood physicochemical and pharmacological contributions of a carboxylate group.

Caption: The role of the BCB scaffold in drug development.

Conclusion and Future Outlook

This compound represents a fascinating, albeit underutilized, building block for chemical and pharmaceutical research. Its rigid, strained core offers a unique platform for the design of novel therapeutics. While a lack of readily available experimental data for this specific isomer presents a challenge, established synthetic methodologies, such as the Jones oxidation, provide a clear path to its synthesis. The proven success of the broader benzocyclobutene class in approved drugs and advanced clinical candidates strongly suggests that this and related derivatives are ripe for exploration. For drug development professionals, the strategic incorporation of this scaffold could unlock new avenues for modulating biological targets and developing next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: A Versatile Building Block for Complex Molecular Architectures

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Strained Bicyclic System

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, with the CAS number 875-94-5, is a fascinating molecule that holds significant promise as a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a strained cyclobutane ring fused to a benzene ring, imparts unique chemical reactivity that allows for the construction of complex polycyclic systems.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its applications and handling, designed to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

The core of this molecule is the bicyclo[4.2.0]octa-1,3,5-triene system, commonly known as benzocyclobutene. The carboxylic acid moiety at the 3-position provides a handle for a wide range of chemical transformations, including amidation, esterification, and reduction.[3]

Chemical Structure

Caption: Key reactivity pathway of benzocyclobutene derivatives.

This propensity for ring-opening and subsequent cycloaddition makes benzocyclobutene derivatives highly valuable in synthetic chemistry. The carboxylic acid group can be used to direct these reactions or can be modified before or after the construction of the core polycyclic structure.

Applications in Drug Discovery and Materials Science

The unique structural features and reactivity of this compound and its derivatives make them attractive for a range of applications.

Pharmaceutical Synthesis

A notable application of a derivative is in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. [4][5]This highlights the potential of the benzocyclobutene scaffold in the development of novel therapeutics. The rigid, three-dimensional structure that can be generated from this building block is of significant interest in the design of molecules that can interact with biological targets with high specificity.

Materials Science

The thermal reactivity of the benzocyclobutene core is also exploited in materials science. Upon heating, polymers containing benzocyclobutene moieties can undergo cross-linking through the formation of the o-xylylene intermediate and subsequent dimerization or polymerization. [6]This process forms highly stable, thermoset polymers with desirable properties for applications in microelectronics and aerospace. The carboxylic acid functionality of the title compound could be used to incorporate it into polymer backbones or to modify the properties of surfaces.

Experimental Protocols: Handling and Characterization

Given the lack of a specific, detailed synthesis protocol, this section focuses on general handling procedures and analytical methods for characterization, which are crucial for any researcher working with this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the parent bicyclo[4.2.0]octa-1,3,5-triene shows signals for the aromatic protons around 7.0-7.2 ppm and the aliphatic protons of the cyclobutane ring around 3.2 ppm. [8]For the 3-carboxylic acid derivative, one would expect to see shifts in the aromatic region due to the electron-withdrawing nature of the carboxylic acid group, as well as a characteristic broad singlet for the acidic proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the cyclobutane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum of the isomeric Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid shows a molecular ion peak corresponding to its molecular weight. [9]Similar fragmentation patterns would be expected for the 3-carboxylic acid isomer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad absorption for the O-H stretch of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.

Conclusion and Future Outlook

This compound is a synthetic intermediate with significant untapped potential. Its unique reactivity, driven by the strained bicyclic core, opens doors to the efficient construction of complex molecular architectures relevant to both drug discovery and materials science. While detailed synthetic and characterization data for this specific isomer are not yet widely disseminated in the public domain, the foundational knowledge of benzocyclobutene chemistry provides a strong basis for its exploration. Further research into the synthesis, reactivity, and applications of this versatile building block is warranted and is likely to lead to new discoveries in both academic and industrial settings.

References

- Recent chemistry of benzocyclobutenes. (URL: )

-

Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid - PubChem. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid - PubChem. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Table of Contents Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. This journal is © The Royal Society of Chemistry. (URL: [Link])

-

cis-8-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid at 293K - IUCr Journals. (URL: [Link])

-

US20130210091 - Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and application in the synthesis of ivabradine and salts thereof - WIPO Patentscope. (URL: [Link])

-

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde - MySkinRecipes. (URL: [Link])

- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL)

-

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylicacid Request for Quotation - ChemBK. (URL: [Link])

- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL)

-

Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane - MDPI. (URL: [Link])

- JP2014237636A - Method of synthesizing 3,4-dimethoxy bicyclo[4.2.

-

Recent chemistry of benzocyclobutenes. (URL: [Link])

-

Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis - Research Explorer - The University of Manchester. (URL: [Link])

-

Photochemical phosphorus-enabled scaffold remodeling of carboxylic acids - PubMed - NIH. (URL: [Link])

- EA024316B1 - Method for enzymatic synthesis of (7s)-3,4-dimethoxybicyclo[4.2.

-

Bicyclo[4.2.0]octa-1,3,5-triene - the NIST WebBook. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. chemrxiv.org [chemrxiv.org]

- 4. EA024316B1 - Method for enzymatic synthesis of (7s)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and use for the synthesis of ivabradine and salt thereof - Google Patents [patents.google.com]

- 5. FR2993561B1 - PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzocyclobutene(694-87-1) 1H NMR spectrum [chemicalbook.com]

- 9. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a derivative of the strained benzocyclobutene core, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique bicyclic structure, featuring a fusion of aromatic and strained four-membered rings, imparts distinct reactivity and conformational properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its application in research and development. Understanding these fundamental characteristics is paramount for the strategic design of synthetic routes and the development of novel therapeutics and advanced materials. This document synthesizes available data to provide a detailed technical profile of this intriguing molecule.

Chemical Identity and Molecular Structure

IUPAC Name: this compound Synonyms: 4-Carboxylbenzocyclobutene, Cyclobutabenzene-4-carboxylic acid[1] CAS Number: 875-94-5[1] Molecular Formula: C₉H₈O₂[1] Molecular Weight: 148.16 g/mol [1]

The structure of this compound is characterized by a benzocyclobutene scaffold with a carboxylic acid group at the 3-position of the bicyclic system. The fusion of the cyclobutane and benzene rings results in significant ring strain, which is a key determinant of its chemical reactivity.

Physicochemical Properties: A Tabulated Summary

A comprehensive understanding of the physicochemical properties of a compound is the bedrock of its application in drug development and materials science. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and material characteristics. The table below summarizes the available experimental and predicted data for this compound. It is critical to note that much of the available data is predicted, and experimental verification is recommended for mission-critical applications.

| Property | Value | Source/Comment |

| Physical State | Solid | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 139-140 °C (Predicted) | [3] |

| ~210-223 °C (Predicted) | [4] | |

| Boiling Point | 306.1 ± 31.0 °C (Predicted) | [3] |

| Solubility | Soluble in ether, dimethyl sulfoxide, and chlorine compounds.[4] Insoluble in water.[5] | General solubility for carboxylic acids.[5] |

| pKa | 4.44 ± 0.20 (Predicted) | [3] |

| LogP | 1.4834 (Predicted) | [1] |

| Purity | ≥97% | Commercially available data.[1] |

Expert Insights on Property Discrepancies: The notable difference in the predicted melting points highlights the challenges in accurately modeling the physical properties of strained ring systems. The higher predicted value may be an overestimation due to the rigid bicyclic structure, while the lower value might be more representative. Experimental determination is crucial to resolve this ambiguity. The predicted pKa is in the expected range for a benzoic acid derivative, suggesting it will exist predominantly in its deprotonated, carboxylate form at physiological pH.

Spectral Data and Characterization Workflow

Logical Workflow for Spectroscopic Analysis

Sources

An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, strained ring systems have garnered significant attention due to their unique reactivity and conformational constraints, which can impart desirable pharmacological properties. Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a derivative of benzocyclobutene, represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, and burgeoning applications in the field of drug development, offering insights for researchers aiming to harness its potential.

Unveiling the Molecule: Nomenclature and Physicochemical Properties

The systematic IUPAC name for the topic compound is This compound . This nomenclature precisely describes its fused ring structure, consisting of a benzene ring fused to a cyclobutene ring, with a carboxylic acid group at the 3-position of the bicyclic system. It is also commonly referred to by its synonym, 4-carboxybenzocyclobutene.[1]

The unique structural feature of this molecule is the strained four-membered ring fused to the aromatic system. This strain energy influences its reactivity, making it a valuable intermediate in organic synthesis.[2] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [1][3] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 4-Carboxybenzocyclobutene, Cyclobutabenzene-4-carboxylicacid | [1] |

| CAS Number | 875-94-5 | [1] |

| Physical Form | Solid | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room temperature, sealed in dry conditions | [1] |

The Synthetic Challenge: Crafting the Strained Ring System

The synthesis of benzocyclobutene derivatives, including the title carboxylic acid, presents a unique challenge due to the inherent strain of the four-membered ring. Several synthetic strategies have been developed, with the Wolff rearrangement of α-diazoketones emerging as a powerful method for the construction of such strained systems through ring contraction.[4][5]

Retrosynthetic Analysis and Key Transform

A plausible retrosynthetic pathway for this compound involves the Wolff rearrangement of a suitable α-diazoketone precursor. This key transformation allows for the contraction of a six-membered ring to the desired four-membered cyclobutene fused to the benzene ring.

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of the α-Diazoketone Precursor

-

Starting Material: A suitably substituted 1-indanone derivative is the key starting material.

-

Diazotization: The 1-indanone is reacted with a diazotizing agent, such as tosyl azide in the presence of a base (e.g., triethylamine), to introduce the diazo group at the α-position to the carbonyl. This reaction is typically carried out in an inert solvent like acetonitrile at controlled temperatures.

Step 2: Photochemical Wolff Rearrangement

-

Reaction Setup: The synthesized α-diazoketone is dissolved in a suitable solvent system, often a mixture that includes a nucleophile like water or an alcohol to trap the intermediate ketene. A common solvent system is aqueous tetrahydrofuran (THF).

-

Photolysis: The solution is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a specific wavelength that promotes the extrusion of nitrogen gas and the subsequent rearrangement. The reaction is usually conducted at low temperatures to minimize side reactions. The photochemical approach is often preferred over thermal methods as it can be performed under milder conditions.[4]

-

Mechanism: Upon photolysis, the α-diazoketone loses a molecule of nitrogen to form a highly reactive α-ketocarbene. This intermediate undergoes a 1,2-rearrangement, where a carbon from the benzene-fused ring migrates to the carbene carbon, leading to the formation of a ketene. This rearrangement results in the contraction of the six-membered ring to the four-membered ring of the benzocyclobutene core.

-

Trapping the Ketene: The in-situ generated ketene is highly electrophilic and is immediately trapped by the nucleophile present in the reaction mixture (water in this case), leading to the formation of the carboxylic acid.

Caption: Workflow of the photochemical Wolff rearrangement.

Step 3: Purification and Characterization

-

Work-up: After the reaction is complete (monitored by techniques like TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving acidification to protonate the carboxylate and extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to obtain the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Structural Elucidation and Analytical Data

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Aliphatic protons of the cyclobutene ring as multiplets in the range of 3.0-4.0 ppm. A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbon signal around 170-180 ppm. Aromatic carbon signals between 120-150 ppm. Aliphatic carbon signals of the cyclobutene ring in the range of 30-50 ppm. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z 148.05. |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group around 1700 cm⁻¹. C-H stretches for aromatic and aliphatic protons. |

Applications in Drug Discovery and Medicinal Chemistry

The benzocyclobutene scaffold is a privileged structure in medicinal chemistry, appearing in several biologically active molecules. Its rigid and strained nature can be exploited to orient substituents in a specific and predictable manner, leading to enhanced binding affinity and selectivity for biological targets.[6]

A Key Building Block for Complex Molecules

This compound serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the introduction of diverse pharmacophores.

A notable example of a drug containing the benzocyclobutene moiety is Ivabradine , a heart rate-lowering agent used for the treatment of stable angina.[6] While not a direct derivative of the title compound, the synthesis of Ivabradine and its analogs often involves intermediates with the benzocyclobutene core, highlighting the importance of this scaffold in cardiovascular drug discovery.[7]

Potential as a Bioisostere

The carboxylic acid group is a common feature in many drugs, often crucial for interacting with biological targets. However, it can also lead to poor pharmacokinetic properties. In drug design, the concept of bioisosterism is often employed, where a functional group is replaced by another with similar steric and electronic properties to improve the drug's overall profile. The rigid framework of this compound could potentially be explored as a bioisosteric replacement for other acidic groups in drug candidates, offering a novel way to modulate their activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Exploration of Biological Activity

While the specific biological activity of this compound is not extensively documented, derivatives of the related Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde have shown promise as antibacterial and anticancer agents.[8] The proposed mechanisms of action include the disruption of bacterial cell wall synthesis and the induction of apoptosis in cancer cells.[8] This suggests that the benzocyclobutene scaffold itself may possess intrinsic biological activity that warrants further investigation.

Caption: Role in the drug development process.

Future Perspectives and Conclusion

This compound stands as a molecule of significant interest for synthetic and medicinal chemists. Its challenging synthesis, rooted in the chemistry of strained rings, offers opportunities for methodological innovation. The Wolff rearrangement provides a viable, albeit technically demanding, route to this scaffold.

For drug development professionals, this compound represents a largely untapped resource. Its rigid structure and the versatile carboxylic acid handle make it an ideal starting point for the construction of novel compound libraries. Future research should focus on developing more efficient and scalable synthetic routes, exploring the diverse chemical space accessible from this scaffold, and conducting thorough biological evaluations to uncover its full therapeutic potential. The insights provided in this guide aim to catalyze further exploration into this fascinating molecule, paving the way for the discovery of next-generation therapeutics.

References

-

Organic Chemistry Portal. Wolff-Rearrangement. (URL: [Link])

-

PubChem. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid. (URL: [Link])

-

Reaction Chemistry & Engineering. Electronic Supplementary Material (ESI). (URL: [Link])

-

Wikipedia. Wolff rearrangement. (URL: [Link])

-

ResearchGate. The Wolff Rearrangement. (URL: [Link])

-

ResearchGate. Photochemical reaction of diazoketone 1 for photoaffinity labeling. (URL: [Link])

-

Wikipedia. Benzocyclobutene. (URL: [Link])

-

PubChem. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid. (URL: [Link])

-

Journal of the American Chemical Society. 2-(Carbomethoxy)benzocyclobutenone. Synthesis of a photochemically sensitive small-ring system by a pyrolytic Wolff rearrangement. (URL: [Link])

-

NIST WebBook. Bicyclo[4.2.0]octa-1,3,5-triene. (URL: [Link])

-

PubChemLite. This compound. (URL: [Link])

-

Bionity. A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (URL: [Link])

-

ResearchGate. Two Steps to Bicyclo[4.2.0]octadienes from Cyclooctatetraene: Total Synthesis of Kingianic Acid A. (URL: [Link])

-

ResearchGate. Sequential reaction protocols and bicyclo[4.2.0]octa-1,5,7-triene synthesis. (URL: [Link])

- Google Patents. (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS. (URL: )

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

MySkinRecipes. This compound. (URL: [Link])

-

EurekAlert!. A better route to benzocyclobutenes, sought-after buildingblocks for drugs. (URL: [Link])

-

PMC. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. (URL: [Link])

-

MDPI. Understanding the Mechanisms of Action and Effects of Drugs of Abuse. (URL: [Link])

-

US EPA. Bicyclo[4.2.0]octa-1,3,5-triene - Substance Details. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wolff-Rearrangement [organic-chemistry.org]

- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 6. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]

- 7. FR2993561B1 - PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of the Benzocyclobutene Scaffold

The bicyclo[4.2.0]octa-1,3,5-triene framework, commonly known as benzocyclobutene (BCB), represents a class of strained cyclic hydrocarbons that have garnered significant interest in both materials science and medicinal chemistry.[1][2] The fusion of a cyclobutane ring to a benzene ring imparts unique chemical properties, most notably the propensity to undergo thermal electrocyclic ring-opening to form highly reactive o-xylylene (or o-quinodimethane) intermediates.[3][4] This reactivity makes benzocyclobutene derivatives powerful synthons for the construction of complex polycyclic and heterocyclic systems through Diels-Alder reactions and other cycloadditions.[4][5]

For drug development professionals, the benzocyclobutene moiety serves as a versatile and rigid scaffold that can be strategically incorporated into molecular designs to enhance pharmacological properties. Its presence in approved drugs, such as the heart-failure medication ivabradine, underscores its clinical relevance.[3][6] The introduction of a carboxylic acid functionality onto the benzocyclobutene core further enhances its utility, providing a handle for derivatization, modulation of physicochemical properties, and interaction with biological targets.

This technical guide provides a comprehensive overview of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, its primary positional isomers, and their synonyms. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectroscopic characterization, and strategic applications of these valuable building blocks.

PART 1: Nomenclature, Synonyms, and Isomerism

The systematic IUPAC name for the parent structure is Bicyclo[4.2.0]octa-1,3,5-triene. However, a variety of synonyms are commonly used in the literature, often based on the "benzocyclobutene" nomenclature. Understanding these naming conventions is crucial for effective literature searching and communication.

Core Synonyms

The core structure, Bicyclo[4.2.0]octa-1,3,5-triene, is also referred to as:

Isomers of Bicyclo[4.2.0]octa-1,3,5-triene Carboxylic Acid

The placement of the carboxylic acid group on the bicyclic system gives rise to several positional isomers. The most frequently encountered isomers are those where the carboxyl group is attached to either the aromatic ring or the cyclobutane ring.

| Systematic Name | Common Synonyms | CAS Number | Structure |

| This compound | 4-Benzocyclobutenecarboxylic acid, Cyclobutabenzene-4-carboxylic acid[8] | 875-94-5[8] |  |

| Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | 1-Benzocyclobutenecarboxylic acid, Benzocyclobutane-1-carboxylic acid[9] | 14381-41-0[9] | ![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=302324&t=l) |

| Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid | 3-Benzocyclobutenecarboxylic acid | 1708-58-3[10] | ![Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid](https://www.bldpharm.com/images/1708-58-3.png) |

PART 2: Synthesis of Key Isomers

The synthesis of benzocyclobutene carboxylic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid and Derivatives

This isomer is arguably the most significant from a pharmaceutical perspective, being a key precursor to ivabradine.[11][12]

A common and scalable route involves the hydrolysis of the corresponding nitrile, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. This method is central to the industrial synthesis of the ivabradine intermediate.

Protocol: Synthesis of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [13]

-

Reaction Setup: A mixture of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (2 g, 10.6 mmol) and potassium hydroxide (17 equivalents) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux and maintained for 8 hours.

-

Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

Acidification and Extraction: The residue is acidified with 1 N aqueous HCl and extracted three times with ethyl acetate (3 x 50 mL).

-

Isolation: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the carboxylic acid product.

Causality of Experimental Choices:

-

KOH and Ethanol: The use of a strong base in an alcoholic solvent facilitates the hydrolysis of the nitrile to the carboxylate salt.

-

Reflux: Heating is necessary to drive the hydrolysis reaction to completion in a reasonable timeframe.

-

Acidification: Protonation of the carboxylate salt with a strong acid is required to generate the neutral carboxylic acid, which is then extractable into an organic solvent.

For the production of enantiomerically pure intermediates, enzymatic methods have been developed. These offer high selectivity and are performed under mild conditions.

Conceptual Workflow: Enzymatic Synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [11][14]

Synthesis of this compound

This isomer, with the carboxyl group on the aromatic ring, can be prepared via the oxidation of a suitable precursor.

Conceptual Pathway: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde [15]

Advanced Synthetic Strategies: Palladium-Catalyzed C-H Activation

Recent advances have provided novel methods for constructing the benzocyclobutene core itself, which can then be functionalized. Palladium-catalyzed C-H activation offers a powerful tool for this purpose.[7][13][16]

Conceptual Workflow: Pd-Catalyzed Benzocyclobutene Synthesis [7][13]

This method allows for the direct use of readily available aliphatic acids, expanding access to diverse benzocyclobutene scaffolds.[7][13]

PART 3: Spectroscopic Characterization

Accurate characterization of Bicyclo[4.2.0]octa-1,3,5-triene carboxylic acids and their isomers is essential for confirming their identity and purity. The following sections detail the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals for protons on the benzene ring typically appear in the range of δ 7.0-7.5 ppm.

-

Cyclobutane Protons: The aliphatic protons on the cyclobutane ring are expected to resonate further upfield, generally between δ 3.0-4.5 ppm, with their exact chemical shift and multiplicity depending on their position and stereochemistry.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often above δ 10 ppm.

¹³C NMR:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected in the range of δ 170-180 ppm.[13]

-

Aromatic Carbons: Aromatic carbons will appear between δ 105-155 ppm.[13]

-

Aliphatic Carbons: The sp³-hybridized carbons of the cyclobutane ring will be found upfield, typically in the δ 30-50 ppm region.[13]

Spectroscopic Data for 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [13]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 6.78 (s, 1H) | Ar-H |

| 6.72 (s, 1H) | Ar-H |

| 4.25 (dd, J = 4.3, 3.3 Hz, 1H) | -CH- |

| 3.87 (d, J = 1.0 Hz, 6H) | -OCH₃ |

| 3.44–3.41 (m, 2H) | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by the absorptions of the carboxylic acid group:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group will be present between 1680-1725 cm⁻¹. Conjugation with the aromatic ring may shift this absorption to a lower wavenumber.

-

C-O Stretch: A medium intensity band for the C-O single bond stretch is expected between 1210-1320 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈O₂, MW: 148.16 g/mol ) would be expected. Common fragmentation patterns may include the loss of the carboxyl group (-COOH, 45 Da) and other fragments characteristic of the benzocyclobutene core.

PART 4: Reactivity and Applications in Drug Development

Key Reactions: Thermal Ring-Opening and Diels-Alder Cycloaddition

The hallmark reactivity of the benzocyclobutene core is its thermal isomerization to an o-xylylene.[4] This highly reactive diene can be trapped in situ with a dienophile in a [4+2] Diels-Alder cycloaddition to form complex polycyclic structures.[5] The presence of a carboxylic acid group on the starting material allows for the introduction of this functionality into the final product, providing a handle for further synthetic manipulations.

General Scheme: Diels-Alder Reaction of a Benzocyclobutene Carboxylic Acid

Role in Medicinal Chemistry and Drug Design

The rigid benzocyclobutene scaffold is an attractive component in drug design for several reasons:

-

Conformational Rigidity: The strained ring system locks the geometry of adjacent substituents, which can lead to higher binding affinity and selectivity for a biological target.

-

Metabolic Stability: The scaffold can serve as a metabolically stable replacement for more labile groups.

-

Novel Chemical Space: It provides access to unique three-dimensional structures that are often underrepresented in compound libraries.

The carboxylic acid isomers serve as crucial building blocks. For instance, (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a key intermediate in the synthesis of Ivabradine, demonstrating the direct applicability of this class of compounds in the pharmaceutical industry.[11][12][14] Derivatives of the benzocyclobutene core have also been explored as SGLT1/SGLT2 dual inhibitors for the treatment of metabolic syndrome.

Conclusion

This compound and its isomers are valuable and versatile building blocks for organic synthesis and drug discovery. Their unique reactivity, stemming from the strained benzocyclobutene core, allows for the construction of complex molecular architectures. The demonstrated utility of these compounds as key intermediates in the synthesis of marketed drugs like ivabradine highlights their importance for professionals in the pharmaceutical industry. A thorough understanding of their synthesis, spectroscopic properties, and characteristic reactivity is essential for leveraging their full potential in the development of novel therapeutics.

References

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). MDPI. [Link]

-

Chemistry 211 Experiment 10. (2012). Unknown Source. [Link]

- NEW PROCESS FOR THE SYNTHESIS OF IVABRADINE AND ADDITION SALTS THEREOF WITH A PHARMACEUTICALLY ACCEPTABLE ACI DD LES LABORATOIRE. (n.d.).

- 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof. (n.d.).

-

INDUSTRIAL PROCESS FOR THE SYNTHESIS OF IVABRADINE HYDROBROMIDE SALT. (2011). European Patent Office. [Link]

-

Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and application in the synthesis of ivabradine and salts thereof. (2013). Unknown Source. [Link]

-

Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid. (n.d.). PubChem. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Diels-Alder Reaction. (n.d.). Unknown Source. [Link]

-

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbamic acid, ethyl ester. (n.d.). SpectraBase. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Benzocyclobutene synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. (n.d.). Oakwood Chemical. [Link]

-

Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. (2020). MDPI. [Link]

-

The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

-

Table of Contents Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. (n.d.). The Royal Society of Chemistry. [Link]

-

Diels-Alder Reaction. (n.d.). Utah Tech University. [Link]

-

o-XYLYLENE. (n.d.). The University of Liverpool Repository. [Link]

-

Recent chemistry of benzocyclobutenes. (2001). ResearchGate. [Link]

-

Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

-

Benzocyclobutene and its derivatives. (2001). Chemical Reviews. [Link]

- Method of synthesizing 3,4-dimethoxy bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, application to synthesis of ivabradine, pharmaceutically acceptable salt and addition salt thereof. (n.d.).

-

Modular synthesis of stereodefined benzocyclobutene derivatives via sequential Cu- and Pd-catalysis. (2020). Research Explorer - The University of Manchester. [Link]

-

Photochemical phosphorus-enabled scaffold remodeling of carboxylic acids. (2024). PubMed. [Link]

-

Synthesis and identification of a carboxylic acid. (2021). YouTube. [Link]

- Preparation method of 3-oxocyclobutanecarboxylic acid. (n.d.).

-

EXPERIMENT Benzoic acid synthesis. (n.d.). Scribd. [Link]

-

UV Spectrophotometric Analysis of Aminobenzoic Acid Tablets. (1956). ScienceDirect. [Link]

-

Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. (2020). ResearchGate. [Link]

Sources

- 1. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid | C9H8O2 | CID 19795060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gccpo.org [gccpo.org]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]

- 7. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 8. chemscene.com [chemscene.com]

- 9. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H8O2 | CID 302324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1708-58-3|Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid|BLDPharm [bldpharm.com]

- 11. EP2772547A1 - Method for enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine | MDPI [mdpi.com]

- 14. db.agepi.md [db.agepi.md]

- 15. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | RUO [benchchem.com]

- 16. Benzocyclobutene synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectral Analysis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid

This guide provides a comprehensive overview of the spectral data for Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid (also known as 4-carboxybenzocyclobutene). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of obtaining and interpreting the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this unique bicyclic aromatic compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Significance

This compound (C₉H₈O₂) is a fascinating molecule that combines the structural features of a strained four-membered ring fused to an aromatic system, with a carboxylic acid functional group conferring acidic properties and a site for further chemical modification.[1] The strained cyclobutane ring fused to the benzene ring influences the electronic environment of the aromatic protons and carbons, making its spectral characterization a non-trivial and insightful exercise. Understanding its spectral signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | The broadness is due to hydrogen bonding. |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the cyclobutane ring.[2] |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | The carbonyl stretch is a very characteristic and intense absorption. For benzoic acids, this is typically in the 1680-1690 cm⁻¹ range.[2] |

| C=C (Aromatic) | 1600, 1500 | Medium to Weak | These two bands are characteristic of the benzene ring stretching vibrations.[2] |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching vibration of the C-O single bond. |

| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Out-of-plane bend of the hydrogen-bonded O-H group. |

Experimental Protocol for IR Spectroscopy

A robust protocol for acquiring the IR spectrum involves the use of an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer. This method requires minimal sample preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable baseline.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are predicted based on the parent compound, benzocyclobutene, with considerations for the substituent effects of the carboxylic acid group.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons and the aliphatic protons of the cyclobutane ring. The carboxylic acid proton may or may not be observed depending on the solvent and its concentration.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |

| -COOH | 10.0 - 13.0 | Singlet, Broad | 1H | Chemical shift is highly variable and depends on concentration and solvent. |

| Aromatic CH | 7.2 - 8.2 | Multiplet | 3H | The exact shifts and coupling patterns will depend on the substitution pattern on the aromatic ring. The electron-withdrawing carboxylic acid group will shift adjacent protons downfield. |

| Aliphatic CH₂ | ~3.2 | Singlet | 4H | In the parent benzocyclobutene, these protons appear as a singlet around 3.18 ppm.[4] The carboxylic acid group is not expected to significantly shift this signal. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons, and the aliphatic carbons.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Comments |

| -C=O | ~170 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[5] |

| Aromatic C-COOH | ~130 | The carbon atom attached to the carboxylic acid group. |

| Aromatic C-H | 120 - 135 | Signals for the protonated aromatic carbons. |

| Aromatic Quaternary C | 145 - 150 | The two carbons at the fusion of the two rings. In benzocyclobutene, these are at ~145 ppm.[3] |

| Aliphatic CH₂ | ~30 | The two equivalent methylene carbons of the cyclobutane ring. In benzocyclobutene, this signal is at 29.7 ppm.[3] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for the spectral analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the molecular structure.

Expected Mass Spectrometric Data

For this compound, the molecular formula is C₉H₈O₂, leading to a monoisotopic mass of approximately 148.05 Da.[6]

Predicted Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z | Method | Comments |

| [M]⁺ | 148 | EI | The molecular ion peak. |

| [M+H]⁺ | 149 | ESI (+) | Protonated molecule, common in positive ion electrospray ionization.[6] |

| [M-H]⁻ | 147 | ESI (-) | Deprotonated molecule, common in negative ion electrospray ionization.[6] |

| [M-COOH]⁺ | 103 | EI | A likely fragment resulting from the loss of the carboxylic acid group. |

Experimental Protocol for Mass Spectrometry

The choice of ionization technique depends on the desired information. Electron Ionization (EI) is useful for fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that typically provides the mass of the intact molecule.

-

Sample Preparation:

-

For EI (with GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For ESI (with LC-MS or direct infusion): Dissolve the sample in a solvent mixture compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).

-

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the mass spectrometer via the chosen method (e.g., gas chromatography, liquid chromatography, or direct infusion).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern or the masses of the adduct ions to confirm the molecular weight and gain structural insights.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. While experimental spectra are not widely published, a thorough understanding of spectroscopic principles and comparison with related structures allows for a reliable prediction of the key spectral features. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire, interpret, and validate the spectral data for this compound, ensuring its correct identification and quality assessment in research and development endeavors.

References

-

PubChem. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid. Available at: [Link]

- Google Patents. US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.

-

PubChemLite. This compound. Available at: [Link]

-

NIST WebBook. Bicyclo[4.2.0]octa-1,3,5-triene. Available at: [Link]

-

NIST WebBook. Bicyclo[4.2.0]octa-1,3,5-triene Mass Spectrum. Available at: [Link]

-

WIPO Patentscope. 20130210091 Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and application in the synthesis of ivabradine and salts thereof. Available at: [Link]

-

PubChem. Bicyclo(4.2.0)octa-1,3,5-triene-3-carboxylic acid. Available at: [Link]

-

NIST WebBook. Bicyclo[4.2.0]octa-1,3,5-triene Thermochemistry Data. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ChemBK. Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylicacid Request for Quotation. Available at: [Link]

-

IUCr Journals. cis-8-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid at 293K. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543). Available at: [Link]

-

Useful Spectroscopic Data. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

NIST WebBook. Bicyclo[4.2.0]octa-1,3,5-triene. Available at: [Link]

- Google Patents. 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof.

- Google Patents. EA024316B1 - Method for enzymatic synthesis of (7s)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and use for the synthesis of ivabradine and salt thereof.

-

ResearchGate. Calculations of the Effects of Methyl Groups on the Energy Differences between Cyclooctatetraene and Bicyclo[4.2.0]octa-2,4,7-triene and between Their Iron Tricarbonyl Complexes | Request PDF. Available at: [Link]

Sources

A Technical Guide to the Biological Landscape of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid Derivatives

Abstract

The bicyclo[4.2.0]octa-1,3,5-triene core, a unique strained ring system also known as benzocyclobutene, represents a privileged scaffold in medicinal chemistry. Its constrained conformation and synthetic versatility have led to its incorporation into a range of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of bicyclo[4.2.0]octa-1,3,5-triene, with a particular focus on the potential of its carboxylic acid derivatives. While direct research on the 3-carboxylic acid isomer is nascent, this document synthesizes the current understanding by examining the biological profile of closely related analogues, including the isomeric 7-carboxylic acid derivatives and the corresponding 3-carbaldehyde precursors. We will delve into their synthesis, established and putative mechanisms of action in cardiovascular diseases, oncology, and infectious diseases, and present a forward-looking perspective on the therapeutic promise of this intriguing molecular architecture.

Introduction: The Bicyclo[4.2.0]octa-1,3,5-triene Scaffold - A Gateway to Novel Bioactivities

The fusion of a benzene ring with a cyclobutane moiety in the bicyclo[4.2.0]octa-1,3,5-triene structure imparts significant ring strain. This inherent strain is a key feature that medicinal chemists can exploit, as it can lead to unique reactivity and conformational rigidity, properties that are often desirable in the design of potent and selective therapeutic agents. The planarity of the benzene ring juxtaposed with the puckered cyclobutane ring creates a three-dimensional architecture that can facilitate precise interactions with biological targets.

Derivatives of this scaffold have emerged in various therapeutic areas, demonstrating the broad potential of this chemical class.[1][2] This guide will systematically explore the documented biological activities, with a logical progression from the most established applications to more nascent, yet promising, areas of investigation.

Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene Carboxylic Acid Derivatives: Key Methodologies

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene carboxylic acid derivatives is a critical step in exploring their biological potential. Different strategies are employed depending on the desired isomer.

Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic Acid

A common and direct route to the 3-carboxylic acid derivative involves the oxidation of the corresponding 3-carbaldehyde.[3]

Experimental Protocol: Oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

-

Dissolution: Dissolve Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde in a suitable solvent, such as acetone or a mixture of t-butanol and water.

-

Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the solution at a controlled temperature (typically 0°C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Oxidation of the 3-carbaldehyde to the 3-carboxylic acid.

Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Derivatives

The synthesis of the 7-carboxylic acid isomer is well-documented due to its role as a key intermediate in the production of the cardiovascular drug, Ivabradine.[4][5][6]

Experimental Protocol: Synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

This synthesis often involves an enantioselective enzymatic hydrolysis of a nitrile precursor.[7]

-

Enzymatic Hydrolysis: Racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is subjected to enantioselective hydrolysis using a nitrilase enzyme (e.g., from Rhodococcus rhodochrous).

-

Reaction Conditions: The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous buffer at a controlled pH and temperature.

-

Separation: The resulting mixture contains the desired (7S)-carboxylic acid and the unreacted (7R)-nitrile, which can be separated by extraction.

-

Isolation: The aqueous layer is acidified to precipitate the (7S)-carboxylic acid, which is then isolated by filtration and purified.

Caption: Enzymatic synthesis of the 7-carboxylic acid derivative.

Biological Activities of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

The biological activities of this class of compounds are diverse, with the most compelling evidence in the cardiovascular, anticancer, and antibacterial fields.

Cardiovascular Applications: The Ivabradine Story

The most prominent therapeutic application of a bicyclo[4.2.0]octa-1,3,5-triene derivative is in the cardiovascular drug Ivabradine.[4][5][6]

-

Mechanism of Action: Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current. This current controls the spontaneous diastolic depolarization in the sinoatrial node and thus regulates the heart rate.

(S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a crucial chiral building block in the industrial synthesis of Ivabradine.[4][6] The synthesis involves the conversion of the carboxylic acid to an amine, which is then coupled with another molecular fragment to yield the final drug.[4][5]

Caption: Role of the bicyclo[4.2.0]octa-1,3,5-triene derivative in Ivabradine's action.

Anticancer Potential: Emerging Evidence

Several studies have pointed towards the anticancer potential of bicyclo[4.2.0]octa-1,3,5-triene derivatives, primarily focusing on the 3-carbaldehyde and its analogues.

-

Cytotoxic Effects: Derivatives of bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer.[4] Some derivatives have been shown to induce over 70% cell death in treated cancer cells within 48 hours.[4]

-

Putative Mechanism: The anticancer activity is thought to be mediated through the induction of apoptosis.[4] While the precise molecular targets are yet to be fully elucidated, interference with cell cycle regulation is a key area of investigation.

Table 1: Anticancer Activity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives

| Cell Line | Activity | Reference |

| Breast Cancer | Significant Cytotoxicity | [4] |

| Colon Cancer | Significant Cytotoxicity | [4] |

Antibacterial Activity: A Promising Frontier

The bicyclo[4.2.0]octa-1,3,5-triene scaffold has also been explored for its antibacterial properties.

-

Activity Spectrum: Derivatives of the 3-carbaldehyde have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.[4]

-

Isomeric Activity: The 7-carboxylic acid isomer has also been incorporated into derivatives of the antibiotic ramoplanin, suggesting its utility in developing novel antibacterial agents.

Table 2: Antibacterial Activity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives

| Bacterial Strain | Activity | Reference |

| Staphylococcus aureus | MICs in low micromolar range | [4] |

| Escherichia coli | MICs in low micromolar range | [4] |

Antioxidant Properties

Hydroquinone derivatives of the bicyclo[4.2.0]octa-1,3,5-triene core, isolated from a marine fungus, have been reported to possess significant antioxidant activity. This suggests that the scaffold can be functionalized to interact with reactive oxygen species, a property that is valuable in the context of various diseases, including neurodegenerative and inflammatory disorders.

Structure-Activity Relationships (SAR) and Future Perspectives

While a comprehensive SAR for the this compound series is yet to be established due to the limited number of studies, some preliminary insights can be drawn from the available data on related compounds:

-

Substitution on the Aromatic Ring: The dimethoxy substitution in the Ivabradine precursor highlights the importance of electron-donating groups on the benzene ring for its specific biological activity.

-

The Nature of the Functional Group: The conversion of the carbaldehyde to a carboxylic acid or other derivatives can significantly modulate the biological activity. Further exploration of amides, esters, and other carboxylic acid bioisosteres is warranted.

-

Stereochemistry: The synthesis of Ivabradine underscores the critical role of stereochemistry in the biological activity of these compounds. The chiral center at the 7-position dictates the interaction with the biological target.

Future Research Directions:

-

Systematic Exploration of 3-Carboxylic Acid Derivatives: There is a clear need for the synthesis and biological evaluation of a library of this compound derivatives to establish a clear SAR for anticancer and antibacterial activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial for their further development as therapeutic agents.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities observed, this scaffold should be investigated for its potential in other areas, such as neurodegenerative diseases and inflammatory conditions.

Caption: Future research roadmap for this compound derivatives.

Conclusion

The bicyclo[4.2.0]octa-1,3,5-triene scaffold holds significant promise for the development of novel therapeutics. While the 7-carboxylic acid derivatives have found a firm place in cardiovascular medicine, the biological potential of the 3-carboxylic acid isomers remains largely untapped. The preliminary evidence of anticancer and antibacterial activities from related compounds provides a strong rationale for a more focused and systematic investigation of this chemical space. This guide serves as a comprehensive overview of the current knowledge and a call to the scientific community to further explore the rich biological landscape of this compound derivatives.

References

- Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde - Benchchem. (URL: )

- Industrial process for the synthesis of ivabradine salts - Google P

- Industrial process for the synthesis of ivabradine hydrobromide salt - Google P

-

Recent Advances in Benzocyclobutene Chemistry - ResearchGate. (URL: [Link])

-

Benzocyclobutene - Wikipedia. (URL: [Link])

-

Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and application in the synthesis of ivabradine and salts thereof - WIPO Patentscope. (URL: [Link])

-

IVABRADINE SPECTRAL VISIT - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. WO2011138625A1 - Industrial process for the synthesis of ivabradine salts - Google Patents [patents.google.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]

- 6. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]

- 7. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]

The Benzocyclobutene Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract